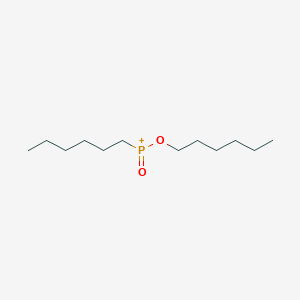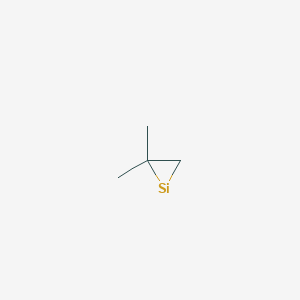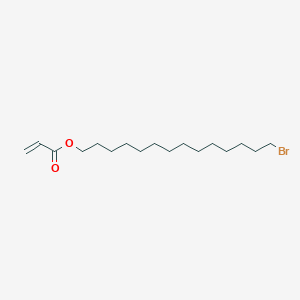![molecular formula C43H40O6 B14322026 4-[2-[4-Hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol CAS No. 107375-96-2](/img/structure/B14322026.png)
4-[2-[4-Hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[4-Hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol is a complex organic compound characterized by multiple hydroxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-Hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol involves multiple steps, typically starting with the preparation of intermediate compounds that contain hydroxyphenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: Reduction reactions can convert the hydroxy groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its interactions with biological molecules and potential therapeutic applications.
Medicine
The compound’s potential medicinal properties, such as antioxidant activity, are of interest in the development of new pharmaceuticals.
Industry
In industry, it could be used in the synthesis of polymers or as an additive in materials to enhance their properties.
Mécanisme D'action
The mechanism by which 4-[2-[4-Hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy groups may participate in hydrogen bonding or other interactions that influence the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A (BPA): Similar in structure but with different substituents.
Bisphenol F (BPF): Another related compound with variations in the hydroxyphenyl groups.
Uniqueness
What sets 4-[2-[4-Hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol apart is its specific arrangement of hydroxyphenyl groups, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
107375-96-2 |
|---|---|
Formule moléculaire |
C43H40O6 |
Poids moléculaire |
652.8 g/mol |
Nom IUPAC |
4-[2-[4-hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C43H40O6/c1-43(2,35-23-31(19-27-3-11-37(44)12-4-27)41(48)32(24-35)20-28-5-13-38(45)14-6-28)36-25-33(21-29-7-15-39(46)16-8-29)42(49)34(26-36)22-30-9-17-40(47)18-10-30/h3-18,23-26,44-49H,19-22H2,1-2H3 |
Clé InChI |
GAQVMXQTDHIDGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=C(C(=C1)CC2=CC=C(C=C2)O)O)CC3=CC=C(C=C3)O)C4=CC(=C(C(=C4)CC5=CC=C(C=C5)O)O)CC6=CC=C(C=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


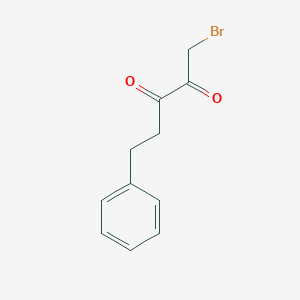
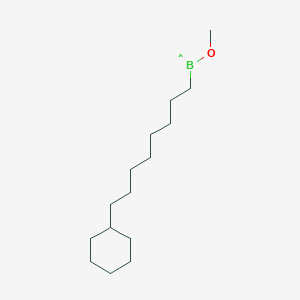
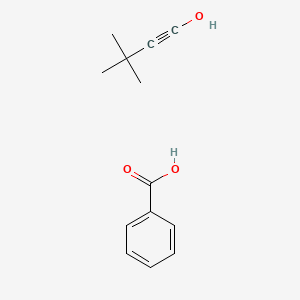
![1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321985.png)
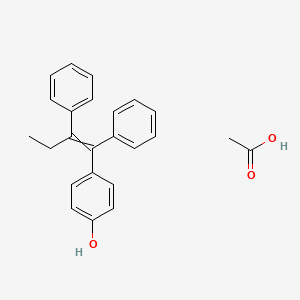
![3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide](/img/structure/B14322006.png)
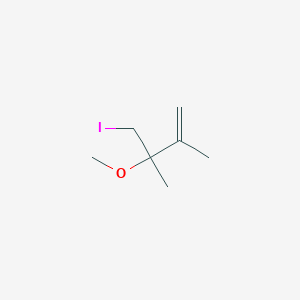
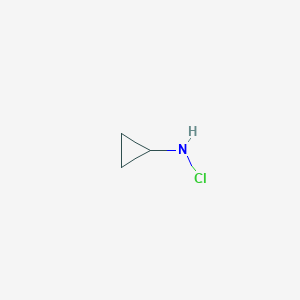
![4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14322023.png)
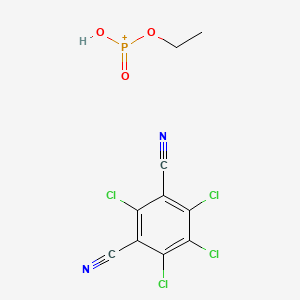
![5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14322035.png)
